molecular formula C18H19N3O2 B6574779 3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea CAS No. 1171968-09-4

3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea

Cat. No.: B6574779
CAS No.: 1171968-09-4
M. Wt: 309.4 g/mol
InChI Key: YENCECJZBPRAAO-UHFFFAOYSA-N
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Description

3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea is a synthetic organic compound that features an indole moiety and a phenylpropyl group. Compounds containing indole structures are often of interest due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea typically involves the following steps:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Phenylpropyl Group: This step may involve a Friedel-Crafts alkylation reaction, where the indole compound reacts with a phenylpropyl halide in the presence of a Lewis acid catalyst.

    Urea Formation: The final step involves the reaction of the indole derivative with an isocyanate or a urea derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the indole structure, potentially forming alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the indole ring and the phenylpropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield indole-2,3-dione derivatives, while reduction might produce indole-2-ol derivatives.

Scientific Research Applications

3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving indole derivatives.

    Medicine: Investigation of its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea would depend on its specific biological or chemical activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The phenylpropyl group may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.

    Serotonin: A neurotransmitter derived from tryptophan, containing an indole ring.

Uniqueness

3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea is unique due to its specific combination of an indole moiety and a phenylpropyl group, which may confer distinct biological and chemical properties compared to other indole derivatives.

Properties

IUPAC Name

1-(2-oxo-1,3-dihydroindol-5-yl)-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-17-12-14-11-15(8-9-16(14)21-17)20-18(23)19-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,21,22)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENCECJZBPRAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)NCCCC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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